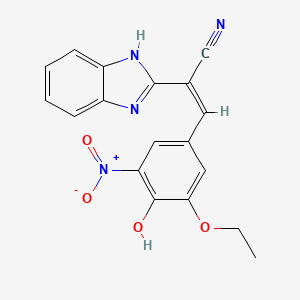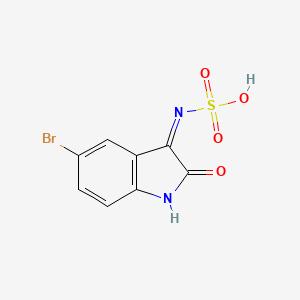![molecular formula C18H14N2O4 B3727301 4-{2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]vinyl}phenyl acetate](/img/structure/B3727301.png)
4-{2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]vinyl}phenyl acetate
Descripción general
Descripción
4-{2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]vinyl}phenyl acetate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of oxadiazole and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
4-{2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]vinyl}phenyl acetate has been studied for its potential applications in various fields of scientific research. One of the applications is in the field of fluorescence imaging. This compound has been reported to exhibit strong fluorescence properties, making it a potential candidate for use in fluorescence imaging techniques. Another application is in the field of organic electronics. This compound has been studied for its potential use as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.
Mecanismo De Acción
The mechanism of action of 4-{2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]vinyl}phenyl acetate is not fully understood. However, it has been reported to interact with biomolecules such as proteins and nucleic acids. This compound has also been reported to exhibit antioxidant properties, which may be attributed to its ability to scavenge free radicals.
Biochemical and Physiological Effects:
Studies have shown that 4-{2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]vinyl}phenyl acetate exhibits various biochemical and physiological effects. This compound has been reported to inhibit the growth of cancer cells in vitro. It has also been reported to exhibit anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. Additionally, this compound has been shown to exhibit neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-{2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]vinyl}phenyl acetate in lab experiments is its strong fluorescence properties, which make it a useful tool for fluorescence imaging techniques. However, one of the limitations is the lack of understanding of its mechanism of action, which may hinder its potential applications in certain fields of scientific research.
Direcciones Futuras
There are several future directions for the study of 4-{2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]vinyl}phenyl acetate. One direction is the further investigation of its mechanism of action, which may lead to the discovery of new applications for this compound. Another direction is the study of its potential applications in the field of organic electronics, particularly in the development of more efficient OLEDs and OPV devices. Additionally, the study of its potential applications in the treatment of neurodegenerative diseases may also be a promising direction for future research.
Propiedades
IUPAC Name |
[4-[(E)-2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]ethenyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-12(21)23-14-9-6-13(7-10-14)8-11-17-19-18(24-20-17)15-4-2-3-5-16(15)22/h2-11,22H,1H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVKWZXUXBPYQQ-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=CC2=NOC(=N2)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C/C2=NOC(=N2)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{(E)-2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]ethenyl}phenyl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-amino-6-{2-[4-(methylthio)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol](/img/structure/B3727243.png)
![2-(methylthio)-5-(3-pyridinyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B3727254.png)
![4-{3-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B3727259.png)
![N-(2,6-diisopropylphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3727263.png)
![2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(2-thienyl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3727265.png)

![2-{3-[2-(3-pyridinyl)vinyl]-1,2,4-oxadiazol-5-yl}phenol](/img/structure/B3727279.png)
![6-amino-2-{[2-(2-methoxyphenoxy)ethyl]thio}-5-phenyl-4(3H)-pyrimidinone](/img/structure/B3727282.png)
![2-({[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B3727284.png)
![2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol](/img/structure/B3727286.png)
![methyl S-benzyl-N-{2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]butanoyl}cysteinate](/img/structure/B3727294.png)
![4-{2-[5-(2-hydroxyphenyl)-1-phenyl-1H-1,2,4-triazol-3-yl]vinyl}-2-methoxyphenyl acetate](/img/structure/B3727298.png)
![3-[(4-benzyl-1-piperazinyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B3727306.png)